Cas no 343375-35-9 (3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile)
3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-[(2,4-DICHLOROBENZYL)SULFONYL]-5-METHYL-4-ISOTHIAZOLECARBONITRILE
- 4-Isothiazolecarbonitrile, 3-[[(2,4-dichlorophenyl)methyl]sulfonyl]-5-methyl-
- 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile
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3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D158985-25mg |
3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D158985-50mg |
3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | 50mg |
$ 380.00 | 2022-06-05 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909980-1g |
3-[(2,4-Dichlorophenyl)methanesulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
343375-35-9 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
| Key Organics Ltd | 7C-010-1MG |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-5MG |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-10MG |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-0.5G |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-1G |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 1g |
£770.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-5G |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 5g |
£3080.00 | 2023-09-08 | |
| Key Organics Ltd | 7C-010-10G |
3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile |
343375-35-9 | >90% | 10g |
£5775.00 | 2023-09-08 |
3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile Suppliers
3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile
Introduction to 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile (CAS No. 343375-35-9)
3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile (CAS No. 343375-35-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the isothiazole family, a heterocyclic structure known for its diverse biological activities. The presence of a sulfonyl group and a cyano-substituent enhances its potential as a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The chemical structure of this compound features a benzyl sulfonyl moiety attached to an isothiazole ring, which is further substituted with a methyl group at the 5-position and a cyano group at the 4-position. This unique arrangement imparts distinct electronic and steric properties, making it a valuable building block for medicinal chemists. The 2,4-dichlorobenzyl part of the molecule contributes to its reactivity, enabling various functionalization strategies that can be exploited in drug design.
In recent years, there has been growing interest in isothiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The sulfonyl group in 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile is particularly noteworthy, as sulfonyl compounds are well-known for their pharmacological efficacy. They often serve as key pharmacophores in drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Isothiazole derivatives have been shown to interfere with the activity of tyrosine kinases, enzymes that play a pivotal role in cell signaling pathways associated with tumor growth and progression. The cyano group in the molecule may also contribute to its inhibitory effects by participating in hydrogen bonding or forming coordination complexes with target proteins.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The structural features of 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile make it an attractive candidate for further investigation. Researchers have been exploring its derivatives to identify more potent and selective inhibitors for therapeutic applications. The benzyl sulfonyl moiety, in particular, has been found to enhance binding affinity when incorporated into drug-like molecules.
The synthesis of this compound involves multi-step organic reactions, including sulfonylation and cyanation processes. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring its suitability for downstream applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex framework efficiently.
From an agrochemical perspective, derivatives of this compound show promise as pesticides and herbicides. The structural motifs present in 3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile are known to interact with biological targets in pests, disrupting essential metabolic pathways. This makes it a valuable scaffold for designing novel agrochemicals that can improve crop protection while minimizing environmental impact.
The pharmacokinetic properties of this compound are also under investigation. Understanding how it is metabolized and excreted by the body is crucial for optimizing its therapeutic potential. Preclinical studies are being conducted to assess its bioavailability, toxicity profiles, and interaction with biological systems. These studies will provide critical insights into its suitability for clinical development.
In conclusion,3-(2,4-Dichlorobenzyl)sulfonyl-5-methyl-4-isothiazolecarbonitrile (CAS No. 343375-35-9) represents a significant advancement in synthetic chemistry and drug discovery. Its unique structural features and demonstrated biological activities make it a promising candidate for further exploration in pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges.
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